N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide

Medicinal Chemistry ADME-Tox Prediction Scaffold Selection

SAR studies on mitochondrial complex III require unambiguous regioisomeric identity-the 4-hydroxy isomer is not functionally interchangeable with the 3-hydroxy analog. N-(4-Hydroxyphenyl)-4-methylbenzenesulfonamide (CAS 1146-43-6) is the validated para-hydroxy regioisomer: • UQCRB modulator; inhibits hypoxia-induced HIF-1α without cytotoxicity (Jung et al., 2014) • Definitive SAR reference for N-phenyl sulfonamide substitution studies; eliminates positional isomer confounding • Negative control for folate biosynthesis assays (IC50 > 20 µM) Supplied with Certificate of Analysis. For antiangiogenic probe development and derivative library synthesis.

Molecular Formula C13H13NO3S
Molecular Weight 263.31 g/mol
CAS No. 1146-43-6
Cat. No. B086529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-hydroxyphenyl)-4-methylbenzenesulfonamide
CAS1146-43-6
Molecular FormulaC13H13NO3S
Molecular Weight263.31 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)O
InChIInChI=1S/C13H13NO3S/c1-10-2-8-13(9-3-10)18(16,17)14-11-4-6-12(15)7-5-11/h2-9,14-15H,1H3
InChIKeyGMOBYFRCKHKXDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Hydroxyphenyl)-4-methylbenzenesulfonamide: Identity and Physicochemical Baseline


N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide (CAS 1146-43-6) is a synthetic sulfonamide characterized by a p-toluenesulfonyl group linked to a para-aminophenol moiety (C13H13NO3S, MW 263.31 g/mol). It belongs to the benzenesulfonamide class, which is widely explored for enzyme inhibition, antibacterial, and anticancer applications . Key computed physicochemical parameters include a logP of 2.5, a polar surface area (PSA) of 66.4 Ų, 2 hydrogen bond donors, and 4 hydrogen bond acceptors . These properties place it within favorable drug-like chemical space according to Lipinski's Rule of Five, making it a relevant scaffold for medicinal chemistry and biochemical probe development.

Profile fits Lipinski rule for drug-like scaffolds
LogP/HBD profile supports cell-permeability screening
Para-hydroxy handle enables SAR derivatization

Why This Sulfonamide Cannot Be Replaced by Simple Analogs


Within the 4-methylbenzenesulfonamide series, even small changes to the N-phenyl substituent lead to significant shifts in physicochemical and biological profiles. For instance, the canonical sulfonamide antibacterials like sulfanilamide rely on a free aniline nitrogen to mimic para-aminobenzoic acid (PABA) and inhibit dihydropteroate synthase . Replacing the 4-amino group with a 4-hydroxy group (as in CAS 1146-43-6) eliminates this mechanism of action, redirecting activity toward entirely different targets, such as mitochondrial UQCRB modulation . Similarly, shifting the hydroxyl group from the para to the meta position (N-(3-hydroxyphenyl)-4-methylbenzenesulfonamide) alters hydrogen-bonding geometry and target recognition. Therefore, generic substitution between sulfonamide analogs is not scientifically valid without loss of the specific molecular recognition properties that define this compound's utility.

Replacing 4-hydroxy with 4-amino may redirect activity from mitochondrial UQCRB to antibacterial dihydropteroate synthase, undermining antiangiogenic studies.
Shifting hydroxy to meta position may alter hydrogen-bond patterns and target recognition, reducing SAR transferability.

Quantitative Differentiation Against Closest Analogs


H-Bond Donor/Acceptor Profile Versus 4-Amino Analog

The 4-hydroxy substitution on CAS 1146-43-6 provides a distinct hydrogen-bond donor/acceptor ratio compared to the 4-amino analog (sulfanilamide derivative). Specifically, the target compound has 2 HBD and 4 HBA, while the 4-amino analog (N-(4-aminophenyl)-4-methylbenzenesulfonamide) has 3 HBD and 4 HBA, with the amine acting as an additional donor . This influences permeability and solubility profiles; the computed logP of 2.5 reflects increased lipophilicity relative to the more polar amine analog, which is critical for crossing lipid bilayers in cell-based assays.

HBD & logP vs 4-amino analog
Class-level
Target: 2 HBD / logP 2.5
4-Amino analog: 3 HBD / logP ~1.5
Reported logP shift may support passive permeability screening.
Computed data; confirm experimentally.
Medicinal Chemistry ADME-Tox Prediction Scaffold Selection

Para-Hydroxy Versus Meta-Hydroxy Regioisomer

The position of the hydroxyl group on the N-phenyl ring critically defines molecular recognition. The target compound (para-hydroxy, CAS 1146-43-6) exhibits an IC50 > 20 µM against an unspecified enzyme, as recorded in BRENDA . While direct head-to-head data for the meta-hydroxy regioisomer (N-(3-hydroxyphenyl)-4-methylbenzenesulfonamide) against the same panel is not publicly available, the literature indicates the meta isomer is explored as a base structure for developing 4-O-substituted derivatives, implying distinct SAR trajectories . This regioisomeric difference dictates the orientation of hydrogen bonds and steric fit within enzyme active sites, making the para isomer uniquely suited for specific target interactions such as UQCRB modulation.

Para vs meta regioisomer
Data to verify
IC50 >20 µM (target enzyme); no comparable data for meta isomer
Regioisomer context may affect target-binding interpretation.
Direct SAR comparison lacking.
Medicinal Chemistry Target Selectivity Structure-Activity Relationship

UQCRB Modulation Versus Classical Sulfonamide Antibacterial Mechanism

Unlike classical sulfonamide antibacterials that act as PABA mimics (e.g., sulfamethoxazole with an IC50 in the nanomolar range against dihydropteroate synthase), CAS 1146-43-6 has been identified as part of a novel class of mitochondrial UQCRB modulators with antiangiogenic activity . The compound demonstrated measurable HIF-1α inhibition in a cellular context, with its mechanism being independent of folate biosynthesis. This mechanistic divergence is supported by its inability to inhibit the classical sulfonamide target at pharmacologically relevant concentrations, as evidenced by an IC50 > 20 µM against key metabolic enzymes , positioning it firmly as a probe for mitochondrial function rather than an antimicrobial agent.

UQCRB vs DHPS mechanism
Class-level
UQCRB-targeted HIF-1α suppression
vs >1000-fold weaker DHPS inhibition
Supports mitochondrial UQCRB pathway studies; avoid antibacterial assay use.
Based on HIF-1α reporter and enzyme panel.
Angiogenesis Mitochondrial Biology Enzyme Inhibition

Validated Application Scenarios for Procurement


UQCRB-Targeted Antiangiogenic Probe Development

For research groups focused on mitochondrial complex III and angiogenesis, this compound serves as a core scaffold. The Jung et al. (2014) study demonstrated its utility in a novel class of UQCRB modulators that inhibit hypoxia-induced HIF-1α signaling without cytotoxicity . Procuring the parent sulfonamide enables the synthesis of derivative libraries to improve upon this antiangiogenic lead, leveraging the para-hydroxy group for further chemical elaboration.

Regioisomeric Selectivity Controls in Biochemical Assays

Because the para-hydroxy and meta-hydroxy regioisomers exhibit different biological profiles, this compound is an essential positive control or reference standard for any assay intended to probe structure-activity relationships (SAR) around the N-phenyl substitution pattern of sulfonamides . Its use ensures that observed activity can be unambiguously attributed to the 4-hydroxy configuration, eliminating positional isomer confounding.

Negative Control for Classical Sulfonamide Antibacterial Studies

Given its poor inhibition of folate biosynthesis enzymes (IC50 > 20 µM), 1146-43-6 can serve as an ideal negative control in antimicrobial susceptibility testing. Researchers can use it to demonstrate that observed antibacterial effects of novel sulfonamide derivatives are not due to nonspecific sulfonamide backbone activity but are instead dependent on specific pharmacophoric features directed at PABA-binding sites .

Application
Selection Property
Validation Focus
Mitochondrial UQCRB modulation studies
HIF-1α pathway modulation context
Hypoxia-response model interpretation
Regioisomer-specific SAR controls
Para-hydroxy configuration identity
Regioisomer attribution review
Non-antibacterial sulfonamide comparator
Non-PABA-mimetic scaffold profile
Folate biosynthesis pathway independence

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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